

Unraveling the Intricate Architecture of Hybridaphniphylline A: A Spectroscopic Data Guide

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Compound of Interest

Compound Name: Hybridaphniphylline A

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Hybridaphniphylline A, a complex Daphniphyllum alkaloid, represents a fascinating challenge in natural product chemistry. Its intricate, polycyclic structure necessitates a comprehensive and multi-faceted approach for complete structural elucidation. This technical guide provides a detailed overview of the spectroscopic data and experimental protocols pivotal to defining the molecular architecture of **Hybridaphniphylline A**, as established in the primary literature.

Spectroscopic Data Summary

The structural determination of **Hybridaphniphylline A** relies on a synergistic application of modern spectroscopic techniques. High-resolution mass spectrometry (HRMS) establishes the molecular formula, while infrared (IR) spectroscopy provides insights into the functional groups present. The core of the structural puzzle is solved through extensive one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy, which reveals the carbon skeleton and the relative stereochemistry of the molecule.

Table 1: ^1H NMR Spectroscopic Data for Hybridaphniphylline A (600 MHz, CDCl_3)

Position	δ H (ppm)	Multiplicity	J (Hz)
1	5.75	d	8.4
3	5.25	d	8.4
5	5.92	s	
6	4.79	d	5.4
7	2.15	m	
8 α	1.85	m	
8 β	1.50	m	
9	2.55	m	
10	3.15	d	9.6
11	2.05	m	
12 α	1.65	m	
12 β	1.40	m	
13	1.95	m	
15	2.80	br s	
16 α	3.65	dd	11.4, 4.2
16 β	3.35	t	11.4
17	1.75	s	
20	2.65	m	
21	2.95	d	12.6
23	2.40	m	
24 α	1.90	m	
24 β	1.60	m	
25	2.25	m	

26	3.95	q	7.2
27	1.20	t	7.2
OMe-1'	3.75	s	

Table 2: ^{13}C NMR Spectroscopic Data for Hybridaphniphylline A (150 MHz, CDCl_3)

Position	δC (ppm)	Position	δC (ppm)
1	95.8	16	60.2
2	141.2	17	21.5
3	108.1	18	170.5
4	152.0	19	55.8
5	102.5	20	45.1
6	78.5	21	65.7
7	42.3	22	135.8
8	35.1	23	48.2
9	50.5	24	30.1
10	68.7	25	40.5
11	43.2	26	61.8
12	38.9	27	14.3
13	49.8	OMe-1'	51.7
14	125.6	OCO	169.8
15	130.2		

Table 3: High-Resolution Mass Spectrometry (HRMS) and Infrared (IR) Data

Technique	Data
HRMS (ESI-TOF)	m/z [M+H] ⁺ calcd for C ₃₉ H ₄₉ N ₂ O ₉ : 693.3433, found 693.3435
IR (KBr)	ν_{max} 3440, 2950, 1740, 1650, 1450, 1230, 1080 cm ⁻¹

Experimental Protocols

The acquisition of high-quality spectroscopic data is fundamental to the successful elucidation of complex natural products. The following section outlines the detailed methodologies employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR, ¹³C NMR, and a suite of 2D NMR experiments (COSY, HSQC, HMBC, and NOESY) were performed on a Bruker AVANCE-600 spectrometer. Samples were dissolved in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) serving as the internal standard. Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS, and coupling constants (J) are given in Hertz (Hz).

High-Resolution Mass Spectrometry (HRMS)

HRMS data were acquired using an Agilent 6520 ESI-TOF (electrospray ionization time-of-flight) mass spectrometer. The analysis was conducted in positive ion mode to generate the [M+H]⁺ ion, allowing for the precise determination of the molecular formula.

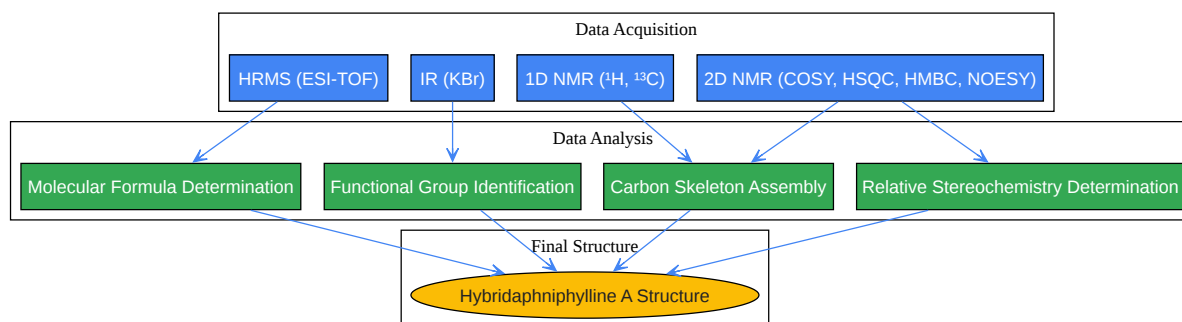
Infrared (IR) Spectroscopy

The IR spectrum was recorded on a Bruker Tensor 27 FT-IR spectrometer using potassium bromide (KBr) pellets. The spectrum provides characteristic absorption bands corresponding to the various functional groups present in the molecule.

Visualization of the Structural Elucidation Workflow

The logical progression from raw spectroscopic data to the final elucidated structure of **Hybridaphniphylline A** can be visualized as a systematic workflow. This process involves the

integration of information from multiple spectroscopic techniques to build a coherent and accurate molecular model.



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Caption: Workflow for the structural elucidation of **Hybridaphniphylline A**.

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Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com